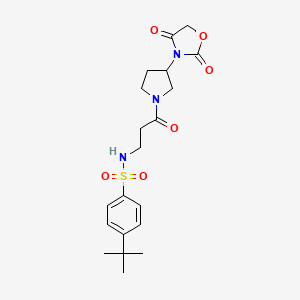
1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)thio)pyrazin-2(1H)-one, commonly known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a pyrazinone derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mecanismo De Acción
TFP binds to the VMAT2 protein and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in extracellular levels of these neurotransmitters, leading to enhanced neurotransmission.
Biochemical and physiological effects:
Studies have shown that TFP can enhance dopamine release in the striatum, which is a brain region involved in reward and motivation. TFP has also been found to increase serotonin release in the hippocampus, which is a brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFP is its potency and selectivity for VMAT2. This makes it a valuable tool for studying the role of VMAT2 in neurotransmitter release and synaptic transmission. However, TFP has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving TFP. One area of interest is the role of VMAT2 in neurodegenerative diseases such as Parkinson's disease. TFP has been shown to protect against neurotoxicity in animal models of Parkinson's disease, suggesting that it may have therapeutic potential for this condition. Another area of interest is the use of TFP as a tool for studying the mechanisms underlying drug addiction and withdrawal. TFP has been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction.
Métodos De Síntesis
The synthesis of TFP involves the reaction of 2-fluorobenzyl bromide with 3,4-dimethoxyphenylhydrazine to form 1-(3,4-dimethoxyphenyl)-3-((2-fluorobenzyl)hydrazono)pyrazin-2(1H)-one. This intermediate is then reacted with potassium thioacetate to form TFP.
Aplicaciones Científicas De Investigación
TFP has been extensively studied for its potential use as a tool in neuroscience research. It has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-24-16-8-7-14(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-5-3-4-6-15(13)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJCNBYHZOITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2909841.png)
![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)


![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)

